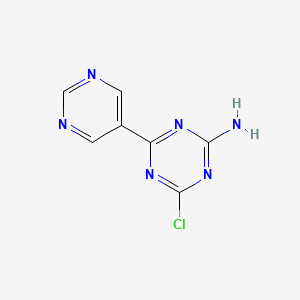
4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a pyrimidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with pyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the triazine compound .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing kinase inhibitors, which are important in cancer therapy.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation . This inhibition can induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and are used in cancer research.
Uniqueness
4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in the development of targeted cancer therapies .
Properties
Molecular Formula |
C7H5ClN6 |
|---|---|
Molecular Weight |
208.61 g/mol |
IUPAC Name |
4-chloro-6-pyrimidin-5-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H5ClN6/c8-6-12-5(13-7(9)14-6)4-1-10-3-11-2-4/h1-3H,(H2,9,12,13,14) |
InChI Key |
BSYFFNNPJFPFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13243525.png)
![3-[(2-Methoxyphenyl)sulfanyl]azetidine](/img/structure/B13243534.png)
![3-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13243541.png)
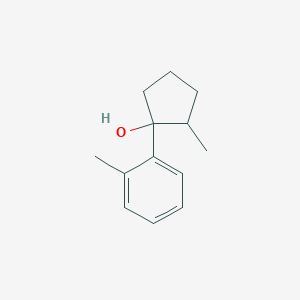
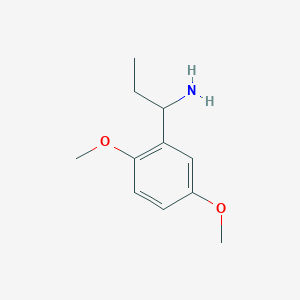
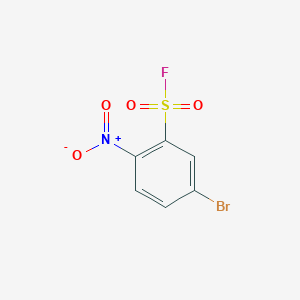
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)

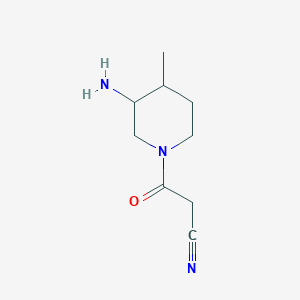

![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)

